molecular formula C17H25N3O4 B1581048 DL-Leucylglycyl-DL-phenylalanine CAS No. 4294-25-1

DL-Leucylglycyl-DL-phenylalanine

Cat. No. B1581048
CAS RN: 4294-25-1
M. Wt: 335.4 g/mol
InChI Key: KEVYYIMVELOXCT-UHFFFAOYSA-N
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Description

DL-Leucylglycyl-DL-phenylalanine is a dipeptide with the molecular formula C17H25N3O4 and a molecular weight of 335.40 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of DL-Leucylglycyl-DL-phenylalanine consists of 17 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the search results.


Physical And Chemical Properties Analysis

DL-Leucylglycyl-DL-phenylalanine is a solid at 20 degrees Celsius . It is soluble in dilute HNO3 .

Scientific Research Applications

Optical Resolution of DL-Amino Acids

  • DL-Leucylglycyl-DL-phenylalanine is relevant in the optical resolution of DL-amino acids. An aqueous solution containing L-phenylalanine and DL-amino acids like DL-valine, DL-leucine, or DL-isoleucine can form adducts composed of equimolar amounts of L-phenylalanine and the D-isomer of the amino acid. This process achieves about 100% optical purity in the free aliphatic amino acids recovered (Shiraiwa et al., 1984).

Properties of Synthetic Polypeptides

  • DL-Leucylglycyl-DL-phenylalanine plays a role in the study of synthetic polypeptides. The physical properties of polypeptides, such as solubility in non-polar liquids and thermal stability, can be significantly influenced by the incorporation of DL-Leucylglycyl-DL-phenylalanine in the polymer structure (Bamford et al., 1951).

Dipeptide Syntheses

  • In research on dipeptide synthesis, DL-Leucylglycyl-DL-phenylalanine is used in combination with other DL-amino acids. The stereospecificity of these dipeptide syntheses, catalyzed by various condensing reagents, can be studied using DL-Leucylglycyl-DL-phenylalanine (Kricheldorf et al., 2009).

Inhibition of Enzymatic Reactions

  • DL-Leucylglycyl-DL-phenylalanine has been shown to inhibit the action of enzymes like D-amino-acid oxidase. This inhibitory action can impact the enzymic oxidation of other DL-amino acids, providing insights into enzymatic processes and inhibition mechanisms (Heimann-Hollaender & Lichtenstein, 1954).

Metabolism Studies in Microorganisms

  • Investigations into the metabolism of DL-Leucylglycyl-DL-phenylalanine by microorganisms like Escherichia coli and Aspergillus niger can yield valuable insights. These studies can reveal new metabolic pathways and mechanisms in the degradation and synthesis of amino acids and their derivatives (Kishore et al., 1976).

Characterization and Synthesis of Polymers

  • DL-Leucylglycyl-DL-phenylalanine is instrumental in the synthesis and characterization of biodegradable polymers. The incorporation of DL-Leucylglycyl-DL-phenylalanine into polymers can influence their thermal properties, biodegradation rates, and potential biomedical applications (Pang & Chu, 2010).

Safety And Hazards

While specific safety and hazard information for DL-Leucylglycyl-DL-phenylalanine was not found in the search results, general safety practices for handling chemicals should be followed. This includes wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and not ingesting or breathing in the compound .

properties

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)8-13(18)16(22)19-10-15(21)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVYYIMVELOXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297993
Record name DL-LEUCYLGLYCYL-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Leucylglycyl-DL-phenylalanine

CAS RN

4294-25-1
Record name 4294-25-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-LEUCYLGLYCYL-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MD Fenn, JH Bradbury - Analytical Biochemistry, 1972 - Elsevier
… However, when the cobalt(trien) complex of DL-leucylglycyl-DLphenylalanine isopropyl ester was treated by the same procedure, no product was obtained from the chloroform extract, …
Number of citations: 6 www.sciencedirect.com
T YONEYA - The Journal of Biochemistry, 1950 - jstage.jst.go.jp
The data of the optimum pH available are considerably different for substrates: pH 7 for fibrin(at 50•‹)(1), pH 6.5 for coagulum of milk(2), pH 6 for benzoyldiglycine(3), und pH 5 for gelatin…
Number of citations: 7 www.jstage.jst.go.jp
AT Tu, A Chua, GP James - Comparative Biochemistry and Physiology, 1965 - Elsevier
… Glycyl-L-leucine glycyl-Ltyrosine, l)t.-alanyl-DL-phenylalanine and DL-leucylglycyl-DL-phenylalanine were obtained from Nutritional Biochemical Corporation. Glycyl-L-proline and …
Number of citations: 16 www.sciencedirect.com
NRM Buist, JJ Strandholm, JF Bellinger, NG Kennaway - Metabolism, 1972 - Elsevier
Some studies have been performed upon a urine sample obtained from a patient previously reported by Goodman et al. to exhibit massive iminodipeptiduria. 31,000 μmole (3.34 g) of …
Number of citations: 63 www.sciencedirect.com
H Katoh, T Ishida, Y Baba, H Kiniwa - Journal of Chromatography A, 1989 - Elsevier
… Similar results were obtained for tri-peptides, such as DL-alanylglycylglycine and DL-leucylglycyl-DL-phenylalanine. Hence it can be concluded that CRSlOW provides a good method …
Number of citations: 44 www.sciencedirect.com
KF Itschner, ER Drechsler, C Warner, SW Fox - Archives of Biochemistry …, 1954 - Elsevier
Four strains of lactobacilli were found to have sharply limited and characteristic abilities in replacing essential amino acids by the benzoyl derivatives. Benzoylarginine was utilized by …
Number of citations: 6 www.sciencedirect.com
D Bombick, JD Pinkston, J Allison - Analytical Chemistry, 1984 - ACS Publications
… Note that DL-leucylglycyl-DL-phenylalanine (Leu-Gly-Phe) has a much more complex spectrum at lower masses. Many of the products do not contain K+. Apparently, some bases are …
Number of citations: 83 pubs.acs.org
D Tsuru, H Kira, T Yamamoto… - Agricultural and Biological …, 1966 - Taylor & Francis
Some physical and chemical properties and substrate specificity were investigated of the neutral protease obtained from B. amylosacchariticus, a strain of saccharogenic α-amylase …
Number of citations: 8 www.tandfonline.com
T Hirokawa, R Sugino, Y Kiso - Journal of Chromatography A, 1991 - Elsevier
Ionic mobilities and dissociation constants of twenty peptides (seventeen tripeptides and a few oligoglycines) were evaluated on the basis of the observed isotachophoretic qualitative …
Number of citations: 8 www.sciencedirect.com
MD PENN, JH BRADBURY - ANALYTICAL BIOCHEMISTRY, 1972
Number of citations: 0

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